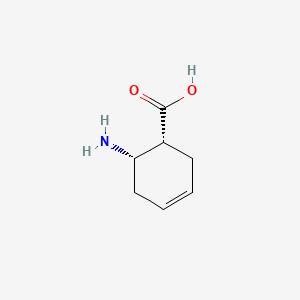![molecular formula C10H11Cl2N3S B2672039 N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-57-5](/img/structure/B2672039.png)
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation of Thiourea Derivatives
Synthesis and Spectroscopic Analysis The compound N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea and its derivatives have been synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR. These techniques have provided detailed insights into the structural and chemical properties of these compounds. For example, a study on a series of N-(3,4-dichlorophenyl)-N′-methylbenzoylthiourea derivatives showcased the successful synthesis and characterization of these compounds, providing a deeper understanding of their molecular structure and properties (Yusof et al., 2010).
Crystal Structure Analysis The crystal structure of these thiourea derivatives is another critical aspect of scientific research. Single crystal X-ray diffraction data have been used to confirm the crystal structures of various derivatives, providing valuable information about their geometric configuration. This helps in understanding their potential applications in various fields, including material science and pharmacology (Saeed & Parvez, 2005).
Environmental and Biological Applications
Herbicide Degradation Research has also explored the use of this compound derivatives in environmental applications, such as the degradation of herbicides. For instance, a study on the mineralization of the phenylurea herbicide diuron by Variovorax sp. Strain SRS16 in pure culture demonstrated the potential of using specific bacterial strains for the degradation and mineralization of herbicides in soil and water, contributing to environmental remediation (Sørensen et al., 2008).
Antimicrobial and Antiproliferative Properties Several studies have highlighted the antimicrobial and antiproliferative activities of thiophene derivatives, which include this compound. These studies indicate potential applications in medical and pharmaceutical fields, especially in the development of new therapeutic agents (Ghorab et al., 2013).
Eigenschaften
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRZTUZJVLSQM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2671956.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2671957.png)
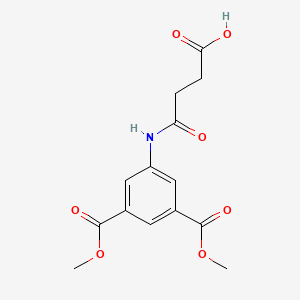
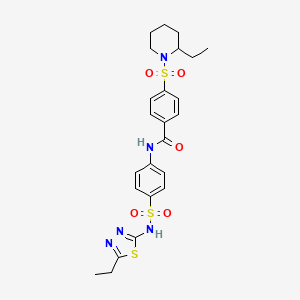
![1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2671961.png)

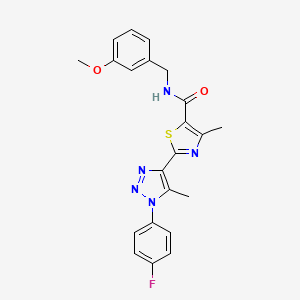
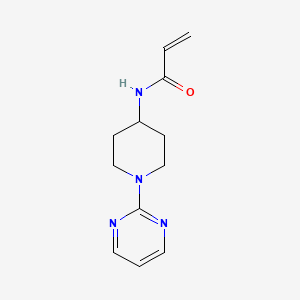


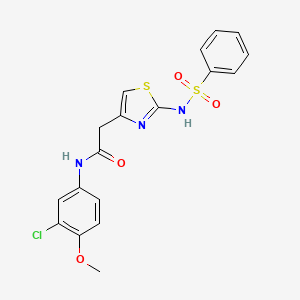
![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)
